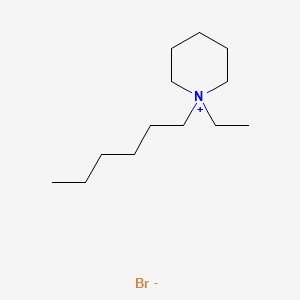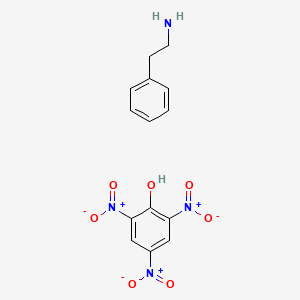![molecular formula C32H24Cl2 B14689904 1,4-Bis[chloro(diphenyl)methyl]benzene CAS No. 31537-41-4](/img/structure/B14689904.png)
1,4-Bis[chloro(diphenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[chloro(diphenyl)methyl]benzene is an organic compound with the molecular formula C32H24Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions of the benzene ring, each bonded to a diphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis[chloro(diphenyl)methyl]benzene can be synthesized through a multi-step process involving the chlorination of diphenylmethane followed by a Friedel-Crafts alkylation reaction. The reaction typically involves the use of aluminum chloride as a catalyst and chloromethyl methyl ether as the chlorinating agent. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis[chloro(diphenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of diphenylmethanol derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include diphenylmethanol derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
科学的研究の応用
1,4-Bis[chloro(diphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,4-Bis[chloro(diphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atoms and diphenylmethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can form stable complexes with metal ions and participate in redox reactions, influencing its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
1,3-Bis[chloro(diphenyl)methyl]benzene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,4-Dichlorobenzene: Lacks the diphenylmethyl groups, making it less complex.
Triphenylmethyl Chloride: Contains a single chlorine atom bonded to a triphenylmethyl group.
Uniqueness
1,4-Bis[chloro(diphenyl)methyl]benzene is unique due to the presence of two diphenylmethyl groups and chlorine atoms at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
31537-41-4 |
|---|---|
分子式 |
C32H24Cl2 |
分子量 |
479.4 g/mol |
IUPAC名 |
1,4-bis[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C32H24Cl2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChIキー |
OTWDBDSJICRMCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



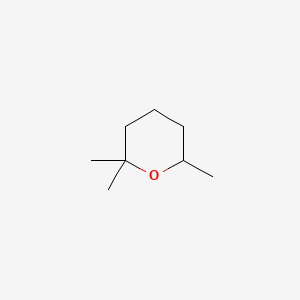
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


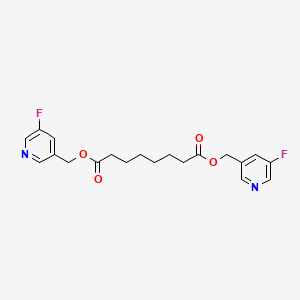
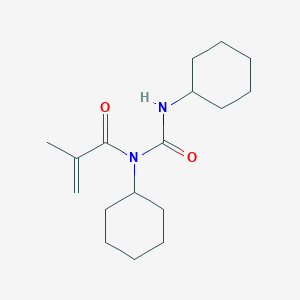

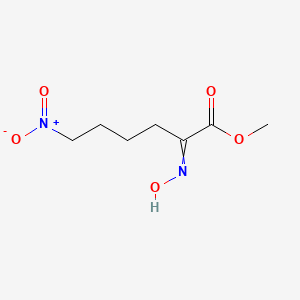
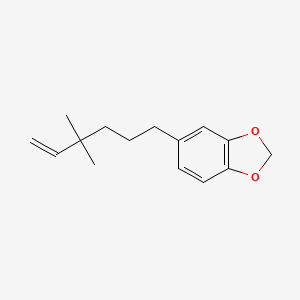
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

